molecular formula C₁₉H₂₃N₅O B560556 Irak4-IN-1 CAS No. 1820787-94-7

Irak4-IN-1

Numéro de catalogue B560556
Numéro CAS: 1820787-94-7
Poids moléculaire: 337.42
Clé InChI: HVQXFGHHSFTACS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Irak4-IN-1 is an interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . IRAK4 is a protein kinase involved in signaling innate immune responses from Toll-like receptors . It also supports signaling from T-cell receptors . Irak4-IN-1 has an IC50 of 7 nM , indicating its strong inhibitory effect on IRAK4.


Molecular Structure Analysis

Irak4-IN-1 has a molecular weight of 337.42 and a molecular formula of C19H23N5 . The exact molecular structure can be determined using techniques like X-ray crystallography , but the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

Irak4-IN-1 is a solid compound . It is soluble in DMSO at a concentration of 14.29 mg/mL . The compound should be stored at -20°C for long-term stability .

Applications De Recherche Scientifique

  • Role in Immune Function and Potential Cancer Treatment : IRAK4 is the most upstream kinase in Toll/Interleukin-1 receptor (TIR) signaling, crucial for immune function. The involvement of IRAK4-dependent signaling in certain cancers is hypothesized, leading to the discovery of IRAK4 inhibitors like Irak4-IN-1 for potential therapeutic use in autoimmune disease and cancer (McElroy, 2019).

  • Development of IRAK4 Inhibitors : A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, including Irak4-IN-1, have been developed for their potent inhibition of IRAK4. These compounds are identified to have suitable pharmacokinetic properties for oral dosing and could be used in treating inflammatory diseases (Lim et al., 2015).

  • Importance in Toll-Like Receptor–Mediated Immune Responses : IRAK4 kinase activity is critical in TLR-mediated immune responses. Studies using IRAK4 kinase-inactive mice showed resistance to LPS- and CpG-induced shock, highlighting the potential of targeting IRAK4 kinase activity in immune-related conditions (Kim et al., 2007).

  • Applications in Treating Diffuse Large B Cell Lymphoma (ABC DLBCL) : IRAK4 plays a central role in innate immune response and its functions in tumor growth and progression, particularly in ABC DLBCL, are being studied. Inhibition of IRAK4 kinase activity and protein degradation were explored as potential therapeutic strategies (Zhang et al., 2020).

  • Development of IRAK4 Proteolysis Targeted Chimera (PROTACs) : The overactivation of IRAK4 is linked to autoimmune diseases. PROTACs targeting IRAK4 for degradation have been designed, offering new therapeutic opportunities in treating autoimmune, inflammatory, and oncological diseases (Nunes et al., 2019).

  • IRAK4 in Innate Immunity : IRAK4-deficient mice showed higher morbidity and mortality when infected with Toxoplasma gondii, indicating the essential role of IRAK4 in activating innate immune cells and developing parasite-specific acquired immunity (Béla et al., 2012).

Safety And Hazards

Irak4-IN-1 is classified as toxic and can cause irritation to the skin and eyes . It should be handled only by personnel trained in handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

Propriétés

IUPAC Name

4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXFGHHSFTACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irak4-IN-1

Citations

For This Compound
4
Citations
S Vollmer, S Strickson, T Zhang, N Gray… - Biochemical …, 2017 - portlandpress.com
… in the presence or absence of the IRAK4 inhibitor IRAK4-IN-1 prior to stimulation with IL-1. … assayed in the presence of IRAK4-IN-1. The concentration of IRAK4-IN-1 added to the cells (3 …
Number of citations: 85 portlandpress.com
Z Liu, M Yuan, X Meng, H Bie, S Yao - Histochemistry and Cell Biology, 2021 - Springer
… Furthermore, concomitant treatment with the IL-1α inhibitor IRAK4-IN-1 effectively abolished … neutralized by co-treatment with the IL-1α inhibitor IRAK4-IN-1 (Fig. 2e). Together, we have …
Number of citations: 5 link.springer.com
T Li, C Zheng, W Han, Z Chen - Systems Biology in Reproductive …, 2022 - Taylor & Francis
… 5 μM) or IL-1α inhibitors (IRAK4-IN-1, 10 μM), followed by qPCR … , 5 μM) or IL-1α inhibitors (IRAK4-IN-1, 10 μM), followed by … absence of IL-1α inhibitors (IRAK4-IN-1, 10 μM), for different …
Number of citations: 2 www.tandfonline.com
M Hao, B Huang, R Wu, Z Peng, KQ Luo - Advanced Science, 2023 - Wiley Online Library
… K) Western blotting of the indicated proteins in co-cultured 231-GFP cells with or without the treatment with the IRAK4 inhibitor (IRAK4-IN-1, 5 μM) during co-culturing. The results …
Number of citations: 7 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.